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molecular formula C10H10N2O2 B8499644 Methyl 5-amino-4-cyano-2-methylbenzoate

Methyl 5-amino-4-cyano-2-methylbenzoate

Cat. No. B8499644
M. Wt: 190.20 g/mol
InChI Key: MWMSOMWRFLQBTF-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

To a solution of methyl 4-cyano-2-methyl-5-nitrobenzoate (14.8 g, 0.0672 mol) in acetic acid (250 mL) was added iron powder (22.5 g, 0.40 mol). The reaction mixture was heated to 45° C. and stirred for 1 h, at which time it was cooled to room temperature. The reaction mixture was filtered through a bed of celite, and the filter cake rinsed with ethyl acetate. The volume of the filtrate was reduced by half and then partitioned between water and ethyl acetate. The organic layer was washed with 10% lithium chloride followed by saturated aqueous sodium bicarbonate. The organic layer was further washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was triturated with hexanes to afford methyl 5-amino-4-cyano-2-methylbenzoate (11.7 g, 91%) as a bright yellow powder. 1H NMR (400 MHz, CDCl3): 7.28 (s, 1H), 7.26 (s, 1H), 4.35 (br s, 2H), 3.89 (s, 3H), 2.43 (s, 3H). MS (EI) for C10H10N2O2: 191 (MH+).
Name
methyl 4-cyano-2-methyl-5-nitrobenzoate
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
22.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]([N+:13]([O-])=O)=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([CH3:16])[CH:4]=1)#[N:2]>C(O)(=O)C.[Fe]>[NH2:13][C:12]1[C:3]([C:1]#[N:2])=[CH:4][C:5]([CH3:16])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
methyl 4-cyano-2-methyl-5-nitrobenzoate
Quantity
14.8 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1[N+](=O)[O-])C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
22.5 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h, at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a bed of celite
WASH
Type
WASH
Details
the filter cake rinsed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 10% lithium chloride
WASH
Type
WASH
Details
The organic layer was further washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=CC(=C(C(=O)OC)C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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